Cas no 55643-82-8 (6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine)

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine core with chloro and methyl substituents. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis. Its reactive chloro group enables further functionalization, while the triazole ring enhances stability and binding affinity in target molecules. The compound exhibits favorable physicochemical properties, including moderate solubility and thermal stability, making it suitable for diverse synthetic applications. Its well-defined reactivity profile allows for precise modifications, facilitating the development of biologically active derivatives. Researchers value this scaffold for its potential in designing novel inhibitors and ligands, particularly in medicinal chemistry and material science applications.
6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine structure
55643-82-8 structure
Product Name:6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
CAS No:55643-82-8
MF:C6H5ClN4
MW:168.583698987961
MDL:MFCD11044767
CID:944250
PubChem ID:12212526
Update Time:2025-08-02

6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-2-METHYL-S-TRIAZOLO[1,5-B]PYRIDAZINE
    • 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
    • MFCD11044767
    • SB18397
    • DB-359404
    • E72032
    • AKOS006309966
    • SPPCXCJWUYLSNX-UHFFFAOYSA-N
    • 6-chloro-2-methyl-4H-[1,2,4]triazolo[5,1-f]pyridazine
    • DTXSID10480692
    • Z1198307517
    • WS-02103
    • 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine
    • 55643-82-8
    • SCHEMBL6620739
    • EN300-195071
    • MDL: MFCD11044767
    • Inchi: 1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
    • InChI Key: SPPCXCJWUYLSNX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC(C)=NN2N=1

Computed Properties

  • Exact Mass: 168.0202739g/mol
  • Monoisotopic Mass: 168.0202739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1Ų

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6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Suppliers

Amadis Chemical Company Limited
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(CAS:55643-82-8)6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Order Number:A1088104
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:31
Price ($):3218.0
Email:sales@amadischem.com

6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Related Literature

Additional information on 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Comprehensive Overview of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS No. 55643-82-8): Properties, Applications, and Research Insights

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS No. 55643-82-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This triazolopyridazine derivative belongs to a class of nitrogen-rich heterocycles, which are increasingly explored for their potential in drug discovery and material science. The compound's molecular formula, C7H6ClN4, highlights its compact yet functionally dense architecture, making it a valuable scaffold for further chemical modifications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine. Researchers are particularly focused on its role as a building block for small molecule inhibitors targeting protein-protein interactions, a hot topic in oncology and neurodegenerative disease research. The compound's chloro and methyl substituents offer strategic sites for cross-coupling reactions, aligning with the growing demand for sustainable synthetic methodologies in modern laboratories.

From a physicochemical perspective, this compound exhibits moderate solubility in polar organic solvents, with a melting point range of 180-185°C, as reported in literature. Its stability under ambient conditions makes it suitable for high-throughput screening applications. Notably, the triazolopyridazine core demonstrates intriguing electronic properties, which has led to investigations into its potential use in organic electronics and photocatalysts – areas experiencing exponential growth due to renewable energy initiatives.

The synthetic routes to 55643-82-8 typically involve cyclization reactions of appropriately functionalized pyridazine precursors. Recent patent literature reveals innovative approaches using microwave-assisted synthesis and flow chemistry techniques, reflecting the pharmaceutical industry's push toward process intensification. Analytical characterization commonly employs LC-MS, NMR spectroscopy, and X-ray crystallography, with the latter providing crucial insights into the compound's molecular packing and hydrogen bonding patterns.

In medicinal chemistry, derivatives of 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine have shown promise as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and JAK family enzymes. This aligns with current searches for "next-generation targeted therapies" and "precision medicine approaches." The compound's ability to modulate biological pathways while maintaining favorable ADME profiles makes it a frequent subject of structure-activity relationship (SAR) studies published in journals like Journal of Medicinal Chemistry.

Environmental and regulatory aspects of CAS 55643-82-8 remain an active area of investigation. While not classified as hazardous under current REACH regulations, researchers emphasize proper waste management protocols during laboratory use. The compound's biodegradability and ecotoxicological profile are being evaluated as part of the broader push for green pharmaceutical manufacturing – a topic generating numerous search queries about "environmentally friendly synthesis."

Future directions for 6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine research include exploration of its metal-organic frameworks (MOFs) for gas storage applications and development of fluorescent probes for cellular imaging. The compound's structure-property relationships continue to inspire computational chemists utilizing molecular docking and quantum mechanical calculations – techniques frequently searched alongside "computational drug design" and "AI in chemistry."

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55643-82-8)6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
A1088104
Purity:99%
Quantity:10g
Price ($):3218.0
Email